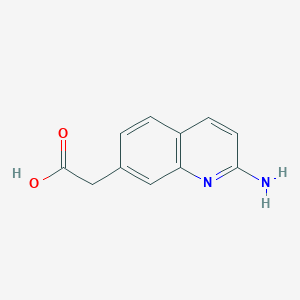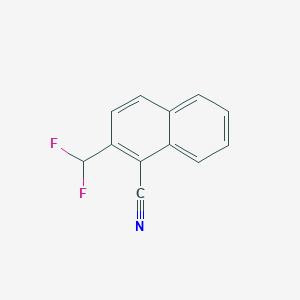
1-Cyano-2-(difluoromethyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-2-(difluoromethyl)naphthalene is an organic compound characterized by the presence of a cyano group and a difluoromethyl group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyano-2-(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the difluoromethylation of 1-cyanonaphthalene using difluoromethylating agents such as difluoroiodomethane in the presence of a base. The reaction typically requires a transition metal catalyst, such as palladium or copper, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyano-2-(difluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalenes.
Aplicaciones Científicas De Investigación
1-Cyano-2-(difluoromethyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1-Cyano-2-(difluoromethyl)naphthalene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The cyano group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity .
Comparación Con Compuestos Similares
- 1-Cyano-5-(difluoromethyl)naphthalene
- 1-Cyano-2-(trifluoromethyl)naphthalene
- 1-Cyano-2-(fluoromethyl)naphthalene
Uniqueness: 1-Cyano-2-(difluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl group on the naphthalene ring, which can significantly influence its chemical reactivity and physical properties compared to other similar compounds. The presence of both a cyano and a difluoromethyl group provides a distinct combination of electronic and steric effects, making it a versatile compound in various applications .
Propiedades
Fórmula molecular |
C12H7F2N |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
2-(difluoromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H7F2N/c13-12(14)10-6-5-8-3-1-2-4-9(8)11(10)7-15/h1-6,12H |
Clave InChI |
HZUOYSGHFGXXAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C#N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


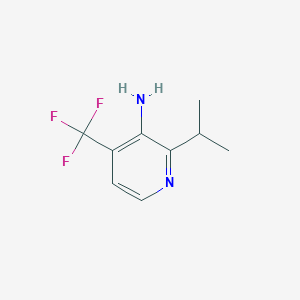
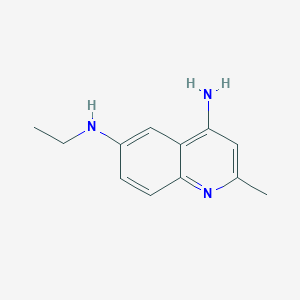
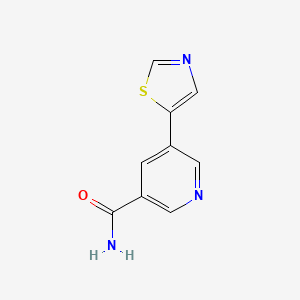

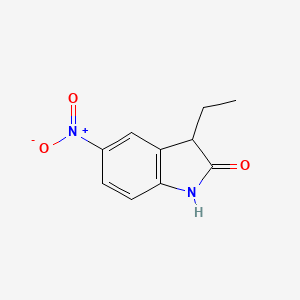
![1-Ethyl-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11896023.png)
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)


![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
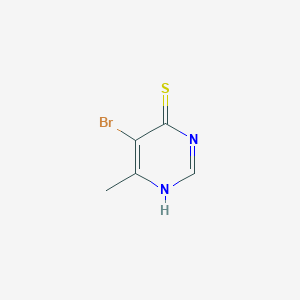
![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)

